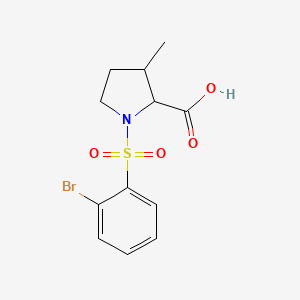
1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid, also known as Boc-3-amino-4-bromo-benzenesulfonyl-L-proline, is a chemical compound that has gained significant attention from scientists due to its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
作用机制
The mechanism of action of 1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline is not well understood. However, it is believed to act as a protease inhibitor, which means that it inhibits the activity of enzymes that break down proteins. This inhibition can lead to the accumulation of proteins in cells, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of several proteases, including cathepsin B, cathepsin L, and papain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory and analgesic effects in animal models.
实验室实验的优点和局限性
One advantage of using 1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline in lab experiments is its ease of synthesis. It can be synthesized using relatively simple and inexpensive reagents and equipment. Additionally, it has been extensively studied, and its mechanism of action and biochemical effects are well understood. One limitation of using 1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving 1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline. One direction is to further investigate its mechanism of action and its effects on cellular processes. Another direction is to explore its potential as a drug candidate for the treatment of various diseases. Additionally, there is potential for the development of new peptidomimetics based on the structure of 1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline. These peptidomimetics could have improved pharmacological properties and could be used as potential drug candidates.
合成方法
The synthesis of 1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline involves the reaction between 1-(2-bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid and Boc-L-proline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature.
科学研究应用
1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline has been widely used in scientific research due to its potential applications in the field of medicinal chemistry. It is commonly used as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have shown promise as potential drug candidates for the treatment of various diseases such as cancer, diabetes, and viral infections.
属性
IUPAC Name |
1-(2-bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c1-8-6-7-14(11(8)12(15)16)19(17,18)10-5-3-2-4-9(10)13/h2-5,8,11H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJUJHUHUYYPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)S(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632569.png)
![(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid](/img/structure/B6632574.png)
![(2S)-3-[(4-chloro-2-methoxyphenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632576.png)
![(2R)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid](/img/structure/B6632579.png)
![(2R)-4-amino-2-[(5-chloro-2-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632586.png)
![Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate](/img/structure/B6632591.png)
![(2R)-4-amino-2-[(3,4-dichlorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632596.png)
![(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6632620.png)

![(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid](/img/structure/B6632633.png)


![(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632656.png)
![3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B6632661.png)